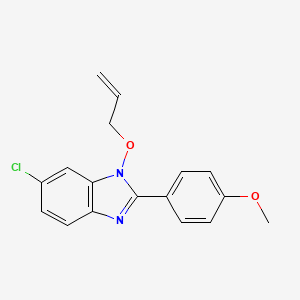
3-(4-chlorophenyl)thiophene-2-carboxylic Acid
Vue d'ensemble
Description
3-(4-chlorophenyl)thiophene-2-carboxylic Acid is an organic compound that belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It has a molecular weight of 317.77 .
Synthesis Analysis
The synthesis of thiophene derivatives, including 3-(4-chlorophenyl)thiophene-2-carboxylic Acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(4-chlorophenyl)thiophen-2-carboxylic Acid includes a thiophene ring, a carboxylic acid group, and a 4-chlorophenyl group . The InChI Code for this compound is 1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
3-(4-chlorophenyl)thiophene-2-carboxylic Acid and its derivatives have been explored in various chemical syntheses and reactions. For instance, studies have shown the synthesis of ethers of thiotetronic and α-halogenothiotetronic acids using similar compounds (Corral & Lissavetzky, 1984). Additionally, functional derivatives of thiophene, which are structurally similar to 3-(4-chlorophenyl)thiophene-2-carboxylic Acid, have been synthesized, showing the versatility of these compounds in organic chemistry (Shvedov et al., 1973).
Potential in Drug Discovery
These compounds have shown potential in drug discovery. The synthesis of compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, related to 3-(4-chlorophenyl)thiophene-2-carboxylic Acid, has led to the study of its reactivity towards sulfur- and oxygen-containing nucleophiles, which is significant in pharmacological research (Pouzet et al., 1998).
Application in Material Science
In the field of material science, derivatives of 3-(4-chlorophenyl)thiophene-2-carboxylic Acid have been used to construct metal-organic frameworks (MOFs). These MOFs exhibit properties like luminescence sensing and are effective in environmental contaminant detection and pesticide removal (Zhao et al., 2017).
Electrochemical Studies
Electrochemical properties of compounds like water-soluble polythiophene carboxylic acids have been studied, revealing insights into their titration behavior and spectral transitions. Such studies are crucial in understanding the electrochemical applications of thiophene derivatives (Kim et al., 1999).
Catalytic Applications
Catalytic applications of thiophene derivatives have also been explored. For example, rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes using carboxylic acids as directing groups highlights the potential of these compounds in catalytic chemistry (Zhang et al., 2015).
Antimicrobial and CNS Depressant Activities
Some derivatives of 3-(4-chlorophenyl)thiophene-2-carboxylic Acid have been synthesized and characterized for antimicrobial activity, demonstrating the biological applications of these compounds (Arora et al., 2013). Moreover, studies have been conducted on CNS depressant activity, further indicating the medicinal potential of these derivatives (Bhattacharjee et al., 2011).
Safety and Hazards
Orientations Futures
Thiophene-based analogs, including 3-(4-chlorophenyl)thiophene-2-carboxylic Acid, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring more biological activities of these compounds and developing more efficient synthesis methods .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-1-7(2-4-8)9-5-6-15-10(9)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWBVTAVXAEMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)thiophene-2-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Allyl 6-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B3036933.png)

![[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate](/img/structure/B3036935.png)
![4-[(4-Chlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036936.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B3036938.png)

![4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036941.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036942.png)
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3036943.png)

![2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile](/img/structure/B3036946.png)
![2-Amino-4-(2-thienyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036949.png)
![5-[4-(2-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3036954.png)